molecular formula C8H15N B159102 Octahydroisoindole CAS No. 21850-12-4

Octahydroisoindole

Cat. No. B159102
CAS RN: 21850-12-4
M. Wt: 125.21 g/mol
InChI Key: ODSNARDHJFFSRH-UHFFFAOYSA-N
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Description

Octahydroisoindole is a chemical structure that is a part of various complex molecules, often found in natural products and synthetic compounds with potential biological activities. The octahydroisoindole scaffold is a biologically validated starting point for the design of compound libraries due to its presence in over one thousand natural products . This structure is characterized by its saturated eight-membered ring system, which can be functionalized to create diverse molecules with potential pharmacological applications .

Synthesis Analysis

The synthesis of octahydroisoindole derivatives has been approached through various methods. One efficient one-pot method combines aza-Piancatelli rearrangement with an intramolecular Diels-Alder reaction, leading to the stereoselective formation of octahydro-1H-cyclopenta[cd]isoindole with six contiguous stereogenic centers . Another approach involves a domino Robinson annulation/5-Endo intramolecular aza-Michael reaction, which allows the construction of complex octahydroindoles with excellent enantioselectivities and diastereoselective control . Additionally, a concise method using intramolecular 1,3-dipolar cycloaddition of 2-acyl-5-aminooxazolium salts has been developed to synthesize octahydroindoles with high diastereoselectivity . The octahydroisoindolone moiety related to proxiphomin has been synthesized through a condensation reaction followed by intramolecular cycloaddition and lactam ring closure .

Molecular Structure Analysis

The molecular structure of octahydroisoindole derivatives can vary significantly depending on the synthetic route and the functional groups present. For instance, the octahydro-1H-isoindole ring system can adopt non-planar conformations with the six-membered ring often in a chair conformation and the five-membered ring in an envelope conformation . The presence of stereogenic centers and the configuration of substituents can greatly influence the three-dimensional shape of the molecule, which is crucial for its biological activity .

Chemical Reactions Analysis

Octahydroisoindole and its derivatives can undergo various chemical reactions, which are essential for further functionalization and the creation of complex molecules. For example, the BBr3-mediated cleavage of oxa-bridged adducts can lead to the formation of octahydroisoindole structures . The presence of functional groups such as amido and hydroxyl substituents allows for further chemical modifications, which can be used to install additional stereogenic centers . The octahydroisoindolone derivative synthesized in one study possesses adaptable functional groups for the attachment of macrocyclic ring systems, demonstrating the versatility of these molecules in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of octahydroisoindole derivatives are influenced by their molecular structure and the presence of various substituents. The introduction of bromine atoms, for example, can significantly alter the electronic properties of a molecule, as seen in the synthesis of octabromoperylene derivatives . The octahydroindole scaffold's chiral nature and the presence of protected amino and carboxylic acid groups make it suitable for drug discovery, as these features can be leveraged to create diverse compound libraries . The pharmacological activity of octahydroisoindole derivatives has been studied, with some showing promise in the treatment of cardiovascular and psychological illnesses .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Octahydroisoindole has been utilized in various synthetic and pharmaceutical applications. A novel approach involving the photochemical C-H carbamoylation of an octahydroisoindole derivative has been used for the total synthesis of (±)-kainic acid, a bioactive marine alkaloid (Kamon, 2011). Additionally, octahydroisoindole-1-carboxylic acid and its derivatives have been employed in the synthesis of potent angiotensin converting enzyme (ACE) inhibitors, showcasing their potential in medicinal chemistry (Blankley, 1987).

Catalytic and Synthetic Chemistry

In the realm of catalytic and synthetic chemistry, octahydroisoindole derivatives have been synthesized through orthopalladation and carbonylation of methyl arylglycinate substrates, highlighting their value as synthetic intermediates (Nieto, 2011). Catalytic asymmetric assembly methods have also been developed for octahydroindolones, leading to the synthesis of bioactive alkaloids, demonstrating the versatility of octahydroisoindole frameworks in complex molecule construction (Sun, 2014).

Biomedical Research

In biomedical research, octahydroisoindole compounds have been investigated for their antimicrobial and pharmacological activities, suggesting their potential in developing treatments for cardiovascular and psychological illnesses (Lebedev, 1977).

Nanotechnology and Materials Science

Octahydroisoindole derivatives have been implicated in nanotechnology and materials science, with studies revealing their role in the realization of multiferroics in nanostructures, which could lead to new applications like high-density multistate data storage (Huang, 2018).

Safety And Hazards

Octahydroisoindole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with plenty of water for at least 15 minutes . If ingested, it is recommended to wash out the mouth with plenty of water for at least 15 minutes .

properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNARDHJFFSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944456
Record name Octahydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-1H-isoindole

CAS RN

21850-12-4
Record name Octahydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydroisoindole
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Synthesis routes and methods

Procedure details

A solution of hexahydro-1H-isoindole-1,3(2H)-dione (1.0 g, 6.5 mmol) in dry THF (14 mL) was added dropwise to a stirred slurry of LiAlH4 in dry THF (6 mL) at such a rate that the solvent gentle refluxed. The resulting reaction mixture was heated to reflux for 20 h and then allowed to cool to RT. The reaction mixture was cooled with an ice-bath, and H2O (1 mL), a 20% aqueous solution of NaOH (2.5 mL) and H2O (2 mL) were sequentially added. The mixture was filtered and THF removed under reduced pressure. The aqueous phase was extracted with Et2O, and the separated organics were dried over Na2SO4, filtered and concentrated to dryness, affording the title compound (690 mg, 5.52 mmol) as a white powder that was used in the next step without any further purification.
Quantity
1 g
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reactant
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0 (± 1) mol
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14 mL
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6 mL
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1 mL
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aqueous solution
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2.5 mL
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
P Laborda, FJ Sayago, C Cativiela… - Letters in Organic …, 2018 - ingentaconnect.com
trans-Fused octahydroisoindole-1-carboxylic acids are bicyclic proline analogues of potential interest in the search for new drugs. Within this work, the trans-fused octahydroisoindole …
Number of citations: 4 www.ingentaconnect.com
A Arizpe, FJ Sayago, AI Jiménez, M Ordóñez… - 2011 - Wiley Online Library
… or an octahydroisoindole bicyclic system. The synthesis of the octahydroindole phosphoproline analogues was reported in ref.9 whereas that of the octahydroisoindole derivatives is …
AP Gray, DE Heitmeier, H Kraus - Journal of the American …, 1962 - ACS Publications
… synthesis of a group of m-octahydroisoindole derivatives, … reaction sequence provided an isomeric octahydroisoindole … octahydroisoindole isomer from the corresponding -epoxides …
Number of citations: 17 pubs.acs.org
FJ Sayago, P Laborda, MI Calaza… - European Journal of …, 2011 - Wiley Online Library
An overview of the synthetic methods developed to build all the cis‐fused stereoisomers of octahydroindole‐2‐carboxylic acid and its α‐methylated derivative in enantiomerically pure …
AA Lebedev, IA Markushina, GE Marinicheva… - Pharmaceutical …, 1977 - Springer
… The chromatographic data indicated that only one isomer of octahydroisoindole is formed in the … permits proposal of cis hydrogen atoms with respect to the octahydroisoindole ring~ …
Number of citations: 3 link.springer.com
M Bender, J Christoffers - Zeitschrift für Naturforschung B, 2011 - degruyter.com
A Fischer indole synthesis with a cis-configurated octahydroisobenzofuran-6-one yielded exclusively a furo[3,4-c]carbazole derivative as the product of a regioselective angular …
Number of citations: 4 www.degruyter.com
V Rodeschini, N Simpkins… - Organic Syntheses, 2007 - research.birmingham.ac.uk
Chiral Lithium Amide Base Desymmetrization of a Ring Fused Imide: Formation of (3aS, 7aS)-2-[2-(3,4-Dimethoxyphenyl)-ethyl]-1,3-Dioxo-Octahydroisoindole-3a-Carboxylic Acid Methyl Ester — University of Birmingham … Chiral Lithium Amide Base …
Number of citations: 18 research.birmingham.ac.uk
S Nieto, FJ Sayago, P Laborda, T Soler, C Cativiela… - Tetrahedron, 2011 - Elsevier
… and can be transformed diastereoselectively into octahydroisoindole-1-carboxylic acid … Herein we report a synthetic route that allows their transformation into octahydroisoindole-1-…
Number of citations: 40 www.sciencedirect.com
CJ Blankley, JS Kaltenbronn, DE DeJohn… - Journal of medicinal …, 1987 - ACS Publications
… To this end, we examined the suitability ofoctahydroindole-2-carboxylic acid(4a) and octahydroisoindole-l-carboxylic acids 5a and 6a as alternatives to proline in active ACE inhibitors. …
Number of citations: 76 pubs.acs.org
K Bum-Erdene, IJ Yeh… - Journal of Medicinal …, 2022 - ACS Publications
… Here, we report isoindoline and octahydroisoindole small molecules with a cyanamide electrophile that forms a covalent bond with a conserved cysteine in the TEAD palmitate-binding …
Number of citations: 6 pubs.acs.org

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